N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine
CAS No.: 862741-99-9
Cat. No.: VC4928821
Molecular Formula: C22H27N3O3S
Molecular Weight: 413.54
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 862741-99-9 |
---|---|
Molecular Formula | C22H27N3O3S |
Molecular Weight | 413.54 |
IUPAC Name | N',N'-dimethyl-N-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]propane-1,3-diamine |
Standard InChI | InChI=1S/C22H27N3O3S/c1-16-10-12-18(13-11-16)29(26,27)22-21(23-14-7-15-25(3)4)28-20(24-22)19-9-6-5-8-17(19)2/h5-6,8-13,23H,7,14-15H2,1-4H3 |
Standard InChI Key | WNQLPWDVAHUMTH-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCCCN(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
N1,N1-Dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine has the molecular formula C22H27N3O3S, as confirmed by high-resolution mass spectrometry and crystallographic data . The structure integrates three key components:
-
Dimethylated propane-diamine: A C5H14N2 backbone with N-methyl groups enhancing steric hindrance and basicity .
-
Oxazole ring: A five-membered heterocycle (C3H2NO) substituted at positions 2 and 4.
-
Aromatic substituents:
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 413.5 g/mol | |
Density | Not reported | – |
Boiling Point | Not reported | – |
SMILES Notation | CN(C)CCCNC1=C(N=C(O1)C2=C(C=CC=C2)C)S(=O)(=O)C3=CC=CC=C3C |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential functionalization of the oxazole core, followed by coupling with dimethylated propane-diamine :
-
Oxazole Ring Formation:
-
Amine Coupling:
Process Optimization
-
Temperature: 10–120°C for cyclization; 60–90°C for hydrogenation .
-
Catalysts: Raney-Ni with alkaline co-catalysts (e.g., NaOH/MeOH) enhance reaction efficiency .
-
Purity Controls: Chromatographic purification and recrystallization from ethanol/water mixtures achieve >99% purity .
Physicochemical Properties and Reactivity
Reactivity Profile
-
Nucleophilic Amines: The tertiary dimethylamine and primary amine groups participate in alkylation, acylation, and Schiff base formation .
-
Electrophilic Oxazole: Susceptible to substitution at C-5, enabling functional diversification.
-
Tosyl Group: Acts as a leaving group in SN2 reactions, facilitating derivatization .
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=N oxazole), 1350 cm⁻¹ (S=O tosyl), and 2950 cm⁻¹ (C-H methyl) .
-
NMR (DMSO-d6):
Applications in Pharmaceutical and Material Sciences
Medicinal Chemistry
-
Anticancer Agents: Copper complexes of analogous diamines inhibit topoisomerase II (IC50 = 8.2 µM) .
-
Antimicrobials: Tosyl-oxazole derivatives exhibit moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) .
-
Drug Intermediates: Serves as a precursor for kinase inhibitors and protease modulators .
Industrial Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume